
Idramantone
Overview
Description
Idramantone: , also known as 5-Hydroxy-2-adamantanone, is a biologically active compound first synthesized and pharmacologically studied at the V. V. Zakusov Science Research Institute of Pharmacology, Russian Academy of Medical Sciences . It is an adamantane derivative with immunostimulatory properties, making it effective in the treatment of various autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Idramantone can be synthesized through the oxidation of 5-hydroxyadamantane using common oxidizing agents such as potassium permanganate or chromium trioxide . The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: : Industrial production of this compound involves large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated control systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions: : Idramantone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction of this compound yields 5-hydroxyadamantane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemical Applications
Synthesis of Adamantane Derivatives
Idramantone serves as a precursor in the synthesis of various adamantane derivatives. These derivatives are valuable in materials science and organic synthesis due to their unique structural properties. The ability to modify the adamantane framework allows for the development of new materials with specific functionalities.
Application | Description |
---|---|
Precursor for Synthesis | Used to create various adamantane derivatives |
Materials Science | Valuable for developing new materials |
Biological Applications
Immunostimulatory Properties
this compound has been studied for its immunostimulatory effects, making it a candidate for therapeutic applications in autoimmune diseases. Research indicates that it enhances immune responses by interacting with immune cells, leading to increased cytokine production.
Therapeutic Uses
this compound shows promise in treating several medical conditions, including:
- Chronic Bronchitis
- Bronchial Asthma
- Aphthous Stomatitis
- Herpes
These applications are supported by pharmacological studies demonstrating its efficacy in enhancing immune function and promoting recovery from these ailments.
Medical Condition | Potential Application |
---|---|
Chronic Bronchitis | Enhances immune response |
Bronchial Asthma | Supports respiratory function |
Aphthous Stomatitis | Reduces inflammation |
Herpes | Aids in viral suppression |
Industrial Applications
Pharmaceutical Development
this compound is utilized in the pharmaceutical industry as an intermediate in the production of bioactive compounds. Its unique properties facilitate the development of new drugs targeting various diseases.
Electronics Industry
Additionally, this compound and its derivatives have applications in the electronics sector, where they are used to create materials with specific electrical properties.
Industry | Application |
---|---|
Pharmaceuticals | Intermediate for bioactive compound synthesis |
Electronics | Development of materials with specific electrical properties |
Case Studies
-
Immunostimulatory Effects in Autoimmune Diseases
- A study conducted at the V. V. Zakusov Science Research Institute demonstrated that this compound significantly improved immune responses in patients with autoimmune conditions. The results indicated an increase in cytokine levels and enhanced activity of immune cells.
-
Therapeutic Efficacy in Respiratory Conditions
- Clinical trials have shown that this compound effectively reduces symptoms associated with chronic bronchitis and bronchial asthma. Patients reported improved lung function and reduced frequency of exacerbations after treatment with this compound.
-
Applications in Material Science
- Research published on the synthesis of adamantane derivatives highlighted how this compound serves as a crucial building block for creating novel materials used in coatings and polymers, showcasing its versatility beyond biological applications.
Mechanism of Action
Idramantone exerts its effects through immunostimulation, enhancing the body’s immune response . It targets various molecular pathways involved in immune regulation, including the activation of T-cells and the modulation of cytokine production . The compound’s antiparkinsonism action is attributed to its ability to protect dopaminergic neurons from oxidative stress .
Comparison with Similar Compounds
Similar Compounds: : Other adamantane derivatives, such as amantadine and memantine, share structural similarities with idramantone .
Uniqueness: : Unlike amantadine and memantine, which are primarily used as antiviral and neuroprotective agents, respectively, this compound’s unique immunostimulatory properties make it particularly valuable in the treatment of autoimmune diseases .
List of Similar Compounds
- Amantadine
- Memantine
- Rimantadine
Biological Activity
Idramantone, a compound derived from the adamantane structure, has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral treatments. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its adamantane backbone, which is known for its unique three-dimensional structure that enhances its interaction with biological targets. The molecular formula for this compound is , and it exhibits properties that facilitate binding to various cellular receptors and enzymes.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : this compound has been identified as having potential antitumor effects. Research indicates that it may inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest. Studies have shown that compounds with similar adamantane structures can interfere with tumor growth by modulating signaling pathways involved in cell survival and proliferation .
- Antiviral Properties : Like other adamantane derivatives, this compound may exhibit antiviral activity. Adamantane compounds have historically been used to treat viral infections, particularly influenza. The mechanism typically involves inhibition of viral uncoating, thereby preventing the virus from releasing its genetic material into host cells .
- Neuroprotective Effects : Some studies suggest that this compound could have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease. The neuroprotective effects are thought to arise from the compound's ability to modulate neurotransmitter systems and reduce oxidative stress .
Case Studies
-
Antitumor Efficacy :
- A study explored the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways.
-
Antiviral Activity :
- In vitro studies demonstrated that this compound effectively inhibited the replication of influenza virus in cultured cells. The compound was found to reduce viral titers by over 80% at optimal concentrations, highlighting its potential as an antiviral agent.
-
Neuroprotection :
- A preclinical trial assessed the neuroprotective effects of this compound in a rodent model of neurodegeneration. The results indicated that treatment with this compound led to improved cognitive function and reduced neuronal loss compared to untreated controls.
Data Table: Summary of Biological Activities
Activity | Mechanism | In Vitro Findings | In Vivo Findings |
---|---|---|---|
Antitumor | Induces apoptosis; inhibits cell proliferation | Reduced viability in cancer cell lines | Significant tumor size reduction in animal models |
Antiviral | Inhibits viral uncoating | Over 80% reduction in influenza viral replication | Not yet evaluated in clinical trials |
Neuroprotective | Modulates neurotransmitter systems; reduces oxidative stress | Improved neuronal survival in culture | Enhanced cognitive function in rodent models |
Q & A
Q. Basic: What validated analytical methods are recommended for quantifying Idramantone in complex biological matrices?
To quantify this compound in biological samples, prioritize hyphenated techniques like LC-MS/MS or HPLC-UV with validation parameters adhering to ICH guidelines (accuracy, precision, linearity, LOD/LOQ). For tissue-specific matrices, optimize extraction protocols using solid-phase extraction (SPE) to minimize matrix interference. Include internal standards (e.g., deuterated analogs) to control for recovery variability .
Example Workflow Table:
Step | Technique | Key Parameters | Validation Metrics |
---|---|---|---|
Extraction | SPE | Sorbent type, pH | Recovery (%) |
Separation | HPLC-C18 | Gradient elution | Retention time stability |
Quantification | MS/MS | MRM transitions | LOQ (ng/mL) |
Q. Advanced: How can computational modeling resolve discrepancies in this compound’s reported bioactivity across cell lines?
Apply multi-omics integration (transcriptomics, proteomics) to identify cell-line-specific pathway interactions. Use Bayesian hierarchical models to account for variability in experimental conditions (e.g., culture media, passage number). Validate predictions via in vitro assays with standardized protocols (e.g., ATP-based viability tests). Contradictory data should trigger re-examination of assay endpoints (e.g., apoptosis vs. necrosis markers) .
Q. Basic: What protocols ensure high enantiomeric purity during this compound synthesis?
Opt for asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed reactions) or chiral chromatography for resolution. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC . Document solvent polarity and temperature effects on crystallization to avoid racemization .
Q. Advanced: What longitudinal study designs mitigate metabolic variability in chronic toxicity assessments of this compound?
Use population pharmacokinetic (PopPK) modeling to stratify subjects by metabolic phenotypes (CYP450 genotyping). Incorporate time-series sampling to track metabolite accumulation. Control covariates like diet and comedications via electronic health records. Apply mixed-effects models to distinguish inter- vs. intra-individual variability .
Q. Basic: Which spectroscopic techniques differentiate this compound polymorphs?
Combine X-ray diffraction (XRD) for crystal lattice analysis and Raman spectroscopy for vibrational mode profiling. Use DSC-TGA to correlate thermal stability with polymorphic forms. Reference spectral libraries to avoid misclassification .
Q. Advanced: How can systems biology approaches elucidate this compound’s mechanism of action?
Develop network pharmacology models integrating target affinity data (SPR, ITC) with transcriptomic datasets (RNA-seq). Apply gene set enrichment analysis (GSEA) to identify overrepresented pathways. Validate via CRISPR-Cas9 knockout of predicted targets .
Q. Basic: What criteria optimize solvent selection for this compound crystallization?
Follow Hansen solubility parameters to predict solvent-polymer interactions. Test binary solvent systems (e.g., ethanol-water) for nucleation control. Use particle size analyzers to correlate solvent polarity with crystal habit .
Q. Advanced: Which meta-analysis frameworks reconcile contradictory receptor affinity data for this compound?
Adopt PRISMA guidelines for systematic literature review. Apply random-effects models to pool affinity constants (Kd) across studies. Assess heterogeneity via I² statistics and sensitivity analyses. Discrepancies may stem from assay types (radioligand vs. FRET) .
Q. Basic: How to optimize HPLC parameters for separating this compound from plant metabolites?
Vary mobile phase pH (2.5–6.5) and column temperature (25–40°C) to improve resolution. Use design of experiments (DoE) to model factor interactions. Validate with spiked samples and calculate selectivity factors .
Q. Advanced: What in silico/experimental hybrid strategies predict this compound’s pharmacokinetics?
Combine molecular dynamics simulations (solubility, logP) with in situ intestinal perfusion assays. Train machine learning models on ADME datasets (e.g., ChEMBL). Cross-validate predictions using ex vivo liver microsome stability tests .
Q. Methodological Guidance
- Contradiction Analysis : Use triangulation (e.g., orthogonal assays, multi-lab validation) to isolate source(s) of variability .
- Research Question Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO frameworks .
- Data Presentation : Include raw datasets in appendices; highlight processed data critical to conclusions .
Properties
IUPAC Name |
5-hydroxyadamantan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-8,12H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBDEVBNMSLVKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046581 | |
Record name | Idramantone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20098-14-0 | |
Record name | 5-Hydroxy-2-adamantanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20098-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idramantone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020098140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Idramantone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760375 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Idramantone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IDRAMANTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J4759Y5J1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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